![molecular formula C17H22BrN3O2 B598110 tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 1198284-77-3](/img/structure/B598110.png)
tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (TB-BIPC) is a synthetic compound that has a wide variety of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is composed of a bromine atom and a carboxylic acid group. TB-BIPC is used in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
The imidazole ring, which is a core structure in tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate, is known for its antibacterial properties. Compounds with this moiety have been shown to exhibit significant potential in combating bacterial infections. Research indicates that derivatives of imidazole can be synthesized to target a wide range of bacterial strains, offering a pathway for the development of new antibacterial agents .
Anticancer Activity
Imidazole derivatives have been evaluated for their antitumor activity against various cancer cell lines. The presence of the indazole ring system contributes to the compound’s ability to interfere with cancer cell proliferation. Studies suggest that modifications to the tert-butyl group could enhance the compound’s efficacy in inhibiting the growth of cancer cells, such as HeLa cells .
Anti-Inflammatory Properties
The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in reducing inflammation. By modulating the activity of enzymes or receptors involved in inflammatory pathways, tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate could serve as a lead compound for the development of new anti-inflammatory medications .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of IκB kinase 2 (IKK2), which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Inhibition of IKK2 can have therapeutic implications in diseases where NF-κB is dysregulated, such as autoimmune diseases and certain types of cancer .
Mechanism of Action
1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link
properties
IUPAC Name |
tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHPNZDIXLONJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678107 |
Source
|
Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate | |
CAS RN |
1198284-77-3 |
Source
|
Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.